Chloranilic acid

Description

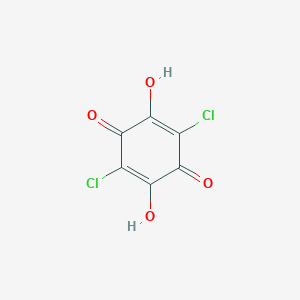

Chloranilic acid, with the chemical formula C6H2Cl2O4, is an organic compound that appears as red-orange crystals or powder. It is synthesized through the hydrolysis of chloranil, a process that involves the reaction of chloranil with water, resulting in the formation of this compound and hydrochloric acid. This compound is notable for its acidic properties due to the presence of two hydroxyl groups and two chlorine substituents. This compound is classified as a hydroxyquinone and is known for its ability to form stable coordination complexes with various metal ions, making it useful in analytical chemistry, particularly in spectrophotometry. Its applications extend to the selective staining of calcium in histological sections and the synthesis of metal complexes. However, this compound is also associated with certain hazards; it can cause skin and eye irritation and may lead to respiratory issues if inhaled.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPWILKGXFOXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058959 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |

| Record name | Chloranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-88-7 | |

| Record name | Chloranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3,6-dihydroxybenzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ8L3BB7Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chloranilic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a versatile organic molecule with significant applications in analytical chemistry, materials science, and pharmaceutical analysis. Its utility stems from a unique combination of acidic, redox, and chromogenic properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, acidity, solubility, spectroscopic profile, and reactivity. Detailed experimental protocols for the determination of its acidity and its application in spectrophotometric analysis are provided, alongside graphical representations of its chemical behavior to facilitate a deeper understanding for research and development applications.

Introduction

This compound (C₆H₂Cl₂O₄) is a quinonoid compound characterized by a p-benzoquinone ring substituted with two chlorine atoms and two hydroxyl groups.[1][2] It is recognized as a strong dibasic acid and a potent electron acceptor, properties that underpin its widespread use.[3] In analytical chemistry, it serves as a sensitive chromogenic reagent for the spectrophotometric determination of various metal ions and organic molecules.[1][4][5] Its ability to form stable charge-transfer complexes is extensively leveraged in drug analysis.[6][7][8] This guide synthesizes key data and methodologies to serve as a foundational resource for professionals utilizing this compound in their research.

Physicochemical Properties

This compound is typically encountered as a reddish-orange to purple crystalline powder.[9][10] Its fundamental physical and chemical identifiers are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | [2] |

| CAS Number | 87-88-7 | [1] |

| Molecular Formula | C₆H₂Cl₂O₄ | [1][11] |

| Molecular Weight | 208.98 g/mol | [1][2][11] |

| Appearance | Orange or red crystals or powder | [3][9] |

| Melting Point | ≥300 °C (decomposes) | [11][12] |

| Boiling Point | 300.3 ± 42.0 °C at 760 mmHg (estimated) | [11] |

| Density | 1.9 ± 0.1 g/cm³ | [11] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3][9] |

Acidity and Dissociation

This compound is a relatively strong dibasic acid, capable of donating two protons in a stepwise manner. The electron-withdrawing nature of the two chlorine substituents enhances its acidity.[13] The dissociation equilibria are crucial for understanding its reactivity, particularly in complexation reactions which are often pH-dependent.

The two dissociation constants, pKₐ₁ and pKₐ₂, have been reported with some variation in the literature, which may be attributable to different experimental conditions (e.g., ionic strength, temperature).

| Dissociation Constant | Reported Value(s) | Reference(s) |

| pKₐ₁ | 0.76, 1.09 | [9][10][14] |

| pKₐ₂ | 2.58, 2.42 | [9][10][14] |

The stepwise dissociation can be visualized as follows:

Figure 1: Stepwise dissociation pathway of this compound (H₂A).

Solubility Profile

The solubility of this compound is a key consideration for its application as a reagent. It exhibits poor solubility in cold water and most common organic solvents but is soluble in polar solvents, particularly at elevated temperatures.

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble in cold, soluble in hot water. | [9][15] |

| Methanol | Soluble | [3][9][10] |

| Ethanol | Soluble | [9] |

| Acetone | Soluble | [9] |

| DMSO | Slightly soluble | [10] |

| Organic Solvents | Generally insoluble | [3][9][10] |

Spectroscopic Properties

The chromophoric nature of the quinone ring system gives this compound distinct spectroscopic features, which are fundamental to its use in spectrophotometry.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is pH-dependent due to the different electronic structures of the neutral, monoanionic, and dianionic forms.[6] The formation of charge-transfer complexes with electron donors leads to the appearance of new, often intense, absorption bands in the visible region, typically between 520-555 nm.[1][6][16]

| Species/Condition | Absorption Maxima (λₘₐₓ) | Reference(s) |

| Aqueous (pH 4) | 290-340 nm, 520-555 nm | [1] |

| Charge-Transfer Complex | ~530 nm (with Lorlatinib) | [6] |

| Charge-Transfer Complex | ~520 nm (with Antihistamines) | [16] |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

IR and NMR spectroscopy are used to characterize this compound and its complexes.[7][14] IR spectra are available for this compound and its salts, which can be used to study the bonding interactions in its metal complexes.[17][18][19] ¹H and ¹³C NMR spectra have also been reported, providing further structural insight.[2][14]

Reactivity and Applications

The chemical reactivity of this compound is dominated by two key features: its acidity and its electron-accepting (π-acceptor) nature.

Metal Complexation

As a conjugate base, the chloranilate dianion acts as a bidentate ligand, forming stable, often colored, complexes with a wide range of metal ions.[3][13] This property is the basis for its use in the gravimetric and spectrophotometric determination of metals like calcium, thorium, and zirconium.[20]

Charge-Transfer (CT) Complex Formation

This compound is a strong π-acceptor that reacts with electron-donating molecules (n-donors or π-donors) to form charge-transfer (CT) complexes.[3][6][7] These complexes typically exhibit a distinct color, which allows for the quantitative analysis of the donor molecule.[8] This principle is widely applied in the pharmaceutical industry for the assay of drugs containing electron-rich functional groups, such as amines.[16][21]

Figure 2: Primary reaction pathways for this compound.

Experimental Protocols

Protocol: Spectrophotometric Determination of pKₐ

This protocol outlines a general method for determining the acid dissociation constants (pKₐ) of this compound using UV-Visible spectrophotometry, based on established principles.[22][23]

Objective: To determine pKₐ₁ and pKₐ₂ of this compound by measuring absorbance changes as a function of pH.

Materials:

-

This compound

-

UV-Vis Spectrophotometer

-

pH meter

-

Buffer solutions covering a wide pH range (e.g., pH 0 to 4)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent like methanol or deionized water.

-

Determination of λₘₐₓ:

-

Prepare a highly acidic solution (e.g., in 1 M HCl, pH < 0) to ensure the indicator is fully in its neutral form (H₂A). Record the UV-Vis spectrum to find λₘₐₓ for H₂A.

-

Prepare a solution at a pH between pKₐ₁ and pKₐ₂ (e.g., pH 1.8) where the monoanion (HA⁻) is the dominant species. Record the spectrum to find λₘₐₓ for HA⁻.

-

Prepare a solution at a pH well above pKₐ₂ (e.g., pH 4) where the dianion (A²⁻) is dominant. Record the spectrum to find λₘₐₓ for A²⁻.

-

-

Data Collection:

-

Prepare a series of solutions with a constant total concentration of this compound but varying pH values, spanning the range around the expected pKₐ values.

-

Measure the pH and the absorbance of each solution at the predetermined λₘₐₓ values.

-

-

Calculation:

-

Use the Henderson-Hasselbalch equation: pH = pKₐ + log([A⁻]/[HA]).

-

The ratio of the concentrations of the conjugate base ([A⁻]) to the acid ([HA]) can be determined from the absorbance values. For the first dissociation: [HA⁻]/[H₂A] = (A - A_H₂A) / (A_HA⁻ - A), where A is the absorbance of the mixture, A_H₂A is the absorbance of the pure acid form, and A_HA⁻ is the absorbance of the pure monoanion form at a selected wavelength.

-

Plot pH versus log([A⁻]/[HA]). The pKₐ is the pH at which the line crosses the y-axis (where log([A⁻]/[HA]) = 0).

-

Figure 3: Experimental workflow for pKₐ determination by spectrophotometry.

Protocol: Spectrophotometric Assay of an Amine-Containing Drug

This protocol provides a generalized method for the quantitative determination of a drug containing an electron-donating group using this compound.[24][25]

Objective: To determine the concentration of an analyte (e.g., a drug) by measuring the absorbance of its charge-transfer complex with this compound.

Materials:

-

This compound reagent solution (e.g., 0.1% w/v in acetonitrile)

-

Analyte (drug) stock and standard solutions of known concentrations

-

Spectrophotometer

-

Acetonitrile or other suitable solvent

-

Volumetric flasks, pipettes, and cuvettes

Methodology:

-

Reaction Optimization (if necessary): Determine the optimal conditions, including solvent, reagent concentration, and reaction time. For many drugs, the reaction with this compound in acetonitrile is instantaneous.[16]

-

Wavelength Selection: Mix a solution of the analyte with the this compound reagent. Scan the resulting colored solution with the spectrophotometer (typically 400-700 nm) against a reagent blank to determine the wavelength of maximum absorption (λₘₐₓ) for the CT complex.

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of the analyte with varying concentrations.

-

To each standard, add a fixed volume of the this compound reagent solution and dilute to a final volume with the solvent.

-

Measure the absorbance of each solution at the predetermined λₘₐₓ against a reagent blank.

-

Plot absorbance versus concentration to create a calibration curve. Verify linearity according to Beer's Law.

-

-

Sample Analysis:

-

Prepare the unknown sample solution in the same manner as the standards.

-

Measure its absorbance at λₘₐₓ.

-

Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve.

-

Conclusion

This compound possesses a rich chemical profile that makes it an invaluable tool for researchers. Its properties as a strong, dibasic acid and a potent electron acceptor are central to its function. The formation of intensely colored metal and charge-transfer complexes provides a robust basis for simple, rapid, and sensitive spectrophotometric assays. This guide has consolidated the key quantitative data, reactivity profiles, and experimental methodologies to support its effective application in scientific research and development.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C6H2Cl2O4 | CID 66604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 87-88-7 [chemicalbook.com]

- 4. CAS 87-88-7: this compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Charge Transfer Complex of Lorlatinib with this compound: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Page loading... [guidechem.com]

- 10. This compound CAS#: 87-88-7 [m.chemicalbook.com]

- 11. This compound | CAS#:87-88-7 | Chemsrc [chemsrc.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. 101.200.202.226 [101.200.202.226]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. This compound(87-88-7) IR Spectrum [m.chemicalbook.com]

- 18. This compound SODIUM SALT(36275-66-8) IR Spectrum [chemicalbook.com]

- 19. This compound LANTHANUM SALT(32607-23-1) IR Spectrum [chemicalbook.com]

- 20. Ultraviolet photometric determination of calcium by this compound [jstage.jst.go.jp]

- 21. Experimental and Computational Evaluation of this compound as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ulm.edu [ulm.edu]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Experimental and Computational Evaluation of this compound as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Chloranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranilic acid, a quinone derivative of significant interest in coordination chemistry, materials science, and as a versatile building block in organic synthesis, is a subject of ongoing research. Its unique electronic and structural properties make it a valuable ligand for the formation of metal-organic frameworks and charge-transfer complexes. This technical guide provides a comprehensive overview of the structure of this compound and a detailed examination of its primary synthesis pathways. Experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to aid researchers in their practical applications of this compound.

Structure and Properties of this compound

This compound, systematically named 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione, is an organic compound with the chemical formula C₆H₂Cl₂O₄.[1] It is a red-orange crystalline solid that is sparingly soluble in cold water but soluble in hot water and methanol.[2]

The molecule consists of a six-membered ring containing two carbonyl groups in a para configuration, characteristic of a benzoquinone. Two chlorine atoms and two hydroxyl groups are attached to the remaining carbon atoms of the ring. This substitution pattern gives this compound its acidic nature and its ability to act as a bidentate ligand in coordination complexes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | [1] |

| CAS Number | 87-88-7 | [1] |

| Molecular Formula | C₆H₂Cl₂O₄ | [1] |

| Molecular Weight | 208.98 g/mol | [1] |

| Appearance | Red-orange crystalline powder | [1] |

| Melting Point | ≥300 °C (decomposes) | |

| Solubility | Soluble in hot water and methanol | [2] |

| Acidity (pKa) | pKa₁ ≈ 1-2, pKa₂ ≈ 3-4 |

Synthesis Pathways of this compound

The most prevalent and historically significant method for the synthesis of this compound is through the hydrolysis of its precursor, chloranil (tetrachloro-1,4-benzoquinone). Therefore, a comprehensive understanding of this compound synthesis necessitates an initial discussion of the preparation of chloranil.

Synthesis of the Precursor: Chloranil (Tetrachloro-1,4-benzoquinone)

Chloranil is a versatile oxidizing agent and a key intermediate in the production of dyes and other organic compounds. It is typically synthesized via the chlorination of phenol or hydroquinone.

2.1.1. Synthesis of Chloranil from Phenol

This method involves the exhaustive chlorination of phenol in the presence of a strong acid, followed by oxidation.

-

Reaction Pathway:

-

Experimental Protocol:

-

In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with phenol (e.g., 47 g, 0.5 mol) and concentrated hydrochloric acid (1 L). [3] 2. The mixture is stirred vigorously, and a steady stream of chlorine gas is bubbled through the solution. The temperature of the reaction mixture will rise to approximately 40 °C. [3] 3. After about 4 hours, the reaction mixture is heated to 70 °C, and the introduction of chlorine gas is continued for an additional 20 hours, or until the solution is saturated. [3] 4. The gas inlet tube is then replaced with a dropping funnel, and concentrated nitric acid (250 mL) is added dropwise over 3 hours while maintaining the temperature at 80-85 °C. [3] 5. The stirring is continued at 85 °C for 20 hours, during which yellow crystals of chloranil will precipitate. [3] 6. The mixture is cooled, and the crystals are collected by vacuum filtration. [3] 7. The crude product is washed with water and then with ethanol to remove any reddish oily impurities. [3] 8. The purified chloranil is dried in an oven at 80 °C. [3]

-

-

Quantitative Data:

Table 2: Typical Reaction Parameters for Chloranil Synthesis from Phenol

Parameter Value Reference Starting Material Phenol [3] Reagents Chlorine (gas), Concentrated HCl, Concentrated HNO₃ [3] Reaction Time ~44 hours [3] Reaction Temperature 40-85 °C [3] Yield ~60% [3]

2.1.2. Synthesis of Chloranil from Hydroquinone

An alternative and common method for preparing chloranil is the oxidative chlorination of hydroquinone.

-

Reaction Pathway:

Synthesis of Chloranil from Hydroquinone. -

Experimental Protocol:

A detailed experimental procedure for the oxidative chlorination of hydroquinone to chloranil can be found in various organic chemistry resources. The reaction typically involves passing chlorine gas through a solution of hydroquinone in concentrated hydrochloric acid. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield. Patents describe processes where chlorine gas is introduced to a mixture of hydroquinone in hydrochloric acid, often with a catalyst like iron(III) ions, at temperatures ranging from 20 to 107 °C. [4]

-

Quantitative Data:

Table 3: Typical Reaction Parameters for Chloranil Synthesis from Hydroquinone

Parameter Value Reference Starting Material Hydroquinone [5][6] Reagents Chlorine (gas), Hydrochloric Acid [5][6] Reaction Temperature 10-106 °C [5][6] Yield Can be high, depending on the specific process [7]

Primary Synthesis of this compound: Hydrolysis of Chloranil

The most direct and widely used method for preparing this compound is the hydrolysis of chloranil. This reaction proceeds via a nucleophilic substitution of two chlorine atoms by hydroxyl groups. The hydrolysis is typically carried out under alkaline conditions, although it can also occur in neutral or acidic aqueous solutions, albeit at a slower rate. [8]

-

Reaction Pathway:

Synthesis of this compound from Chloranil. -

Experimental Protocol:

-

A suspension of chloranil (e.g., 10 g, 0.04 mol) in water (200 mL) is prepared in a round-bottom flask.

-

A solution of sodium hydroxide (e.g., 10 g, 0.25 mol) in water (50 mL) is added slowly to the chloranil suspension with stirring.

-

The mixture is heated to boiling and refluxed for 1-2 hours. The color of the solution will change as the reaction progresses, typically to a deep red or purple, indicating the formation of the disodium salt of this compound.

-

After cooling, the reaction mixture is filtered to remove any unreacted chloranil.

-

The filtrate, containing the disodium chloranilate, is then acidified with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1).

-

The precipitated red-orange crystals of this compound are collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from hot water or a mixture of ethanol and water to obtain pure this compound.

-

-

Quantitative Data:

Table 4: Typical Reaction Parameters for this compound Synthesis

Parameter Value Starting Material Chloranil (Tetrachloro-1,4-benzoquinone) Reagents Sodium Hydroxide, Hydrochloric Acid Solvent Water Reaction Time 1-2 hours Reaction Temperature Reflux (~100 °C) Yield Typically high, often >80%

Alternative Synthesis Pathways

While the hydrolysis of chloranil is the dominant synthetic route, other methods for preparing this compound have been explored, though they are less common. These can include direct synthesis from other precursors or modifications of the standard hydrolysis procedure. For instance, studies have shown that chloranil can react with hydrogen peroxide, although the yield of this compound from this reaction is reported to be low. [8]

Conclusion

This compound is a valuable compound with a well-defined structure and a straightforward primary synthesis pathway. The hydrolysis of chloranil provides a reliable and high-yielding route to this important molecule. By understanding the details of the synthesis of both chloranil and this compound, researchers can effectively produce and utilize this compound in a wide range of applications, from the development of novel materials to its use as a key building block in complex organic synthesis. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the practical synthesis of this compound in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chloranil synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. US5559257A - Process for the preparation of tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]

- 5. DE3924177A1 - PROCESS FOR THE PREPARATION OF CHLORANIL - Google Patents [patents.google.com]

- 6. WO1991001288A1 - Method of preparation of chloranil - Google Patents [patents.google.com]

- 7. US5334735A - Process for preparing chloranil - Google Patents [patents.google.com]

- 8. Decomposition of Tetrachloro-1,4-benzoquinone (p-Chloranil) in Aqueous Solution. | Semantic Scholar [semanticscholar.org]

Unveiling the Core Principles of Chloranilic Acid Charge-Transfer Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of chloranilic acid charge-transfer (CT) complexes. This compound, a potent electron acceptor, readily forms vibrant and stable complexes with a wide array of electron-donating molecules. This phenomenon has garnered significant interest, particularly in the realm of drug development and analytical chemistry, owing to the unique physicochemical properties of these complexes. This guide provides a comprehensive overview of their formation, characterization, and the experimental protocols essential for their study.

The Genesis of Interaction: Formation and Stoichiometry

Charge-transfer complexes arise from the interaction between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). In this context, various compounds, including many pharmaceutical agents with electron-donating nitrogen atoms, act as donors, while this compound (CLA) serves as a powerful π-electron acceptor.[1][2] The formation of these complexes is often visually striking, producing colored solutions that can be analyzed spectrophotometrically.[3][4]

The interaction involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[1] This transfer results in the formation of a new, broad absorption band in the UV-visible spectrum at a longer wavelength than the parent molecules, which is characteristic of the charge-transfer complex.[2][5] The stoichiometry of these complexes, typically determined by Job's method of continuous variation or spectrophotometric titration, is most commonly found to be 1:1, although 1:2 ratios have also been reported.[1][2][3]

Quantitative Insights: Spectroscopic and Thermodynamic Data

The stability and properties of this compound charge-transfer complexes can be quantified through various spectroscopic and thermodynamic parameters. The Benesi-Hildebrand equation is frequently employed to determine the formation constant (K) and molar extinction coefficient (ε) of the complexes from spectrophotometric data.[3][4]

Below is a summary of key quantitative data for various this compound charge-transfer complexes reported in the literature:

| Donor Molecule | Stoichiometry (Donor:Acceptor) | Wavelength of Max Absorption (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Association Constant (K, L mol⁻¹) | Band Gap Energy (Eg, eV) | Standard Free Energy (ΔG°, J mol⁻¹) | Reference |

| Ciprofloxacin | - | - | - | - | - | - | [6] |

| Procainamide | 1:1 | - | - | - | 2.41 | - | [3] |

| Ruxolitinib | 1:1 | 530 | - | - | 1.9 | - | [1] |

| Lorlatinib | 1:2 | 530 | 0.55 x 10³ | 0.40 x 10³ | 2.3465 | -0.15 x 10² | [2][5][7] |

| Moclobemide | - | - | - | - | - | - | [8] |

| Promethazine Hydrochloride | - | - | - | - | - | - | [8] |

| Amino derivative of Metronidazole | 1:1 | 440 | - | - | - | - | [9] |

Experimental Cornerstones: Protocols and Methodologies

The synthesis and characterization of this compound charge-transfer complexes involve well-established experimental protocols. These methodologies are crucial for researchers aiming to explore the potential of these complexes in various applications, including drug quantification and analysis.

Synthesis of this compound Charge-Transfer Complexes

A general and straightforward method for the synthesis of these complexes is as follows:

-

Solution Preparation: Prepare equimolar solutions of the electron donor (e.g., a drug substance) and this compound in a suitable solvent, typically methanol or acetonitrile.[3]

-

Mixing: Add the donor solution to the this compound solution.

-

Reaction: Stir the reaction mixture at room temperature (approximately 25°C) for a specified period, often around 3 hours.[3]

-

Isolation: The resulting solid complex is then isolated by filtration.

-

Washing and Drying: Wash the collected solid with a cold solvent like acetonitrile and dry it over a desiccant such as anhydrous CaCl₂.[3]

Spectrophotometric Characterization

UV-visible spectrophotometry is a primary technique for characterizing charge-transfer complexes.

-

Instrument: A double-beam UV-visible spectrophotometer is typically used.

-

Solvent: Methanol is a commonly used solvent for these studies.[2]

-

Spectral Scans: Record the absorption spectra of the donor solution, the this compound solution, and the resulting charge-transfer complex solution over a wavelength range of 200-800 nm.[2]

-

Data Analysis: The appearance of a new absorption band at a longer wavelength confirms the formation of the complex. The stoichiometry can be determined using Job's method, and the formation constant and molar absorptivity can be calculated using the Benesi-Hildebrand equation.[3]

Structural Elucidation Techniques

Further characterization to elucidate the structure of the complexes can be performed using various spectroscopic methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the vibrational frequency changes upon complexation, particularly shifts in the C=O, O-H, and C-Cl bands of this compound and functional groups of the donor.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm complex formation by observing shifts in the proton signals of both the donor and acceptor molecules.[3]

Visualizing the Process: Diagrams and Workflows

To better illustrate the principles and processes involved, the following diagrams have been generated using the DOT language.

Caption: Formation of a this compound charge-transfer complex.

Caption: General experimental workflow for CT complex analysis.

Caption: Logical flow from molecular properties to application.

Conclusion

This compound charge-transfer complexes represent a fascinating and highly applicable area of study. Their formation is governed by fundamental principles of electron donor-acceptor interactions, leading to the creation of stable complexes with distinct spectroscopic signatures. The straightforward nature of their synthesis and the power of spectrophotometric analysis make them valuable tools in pharmaceutical sciences for applications ranging from drug quantification to understanding drug-receptor interactions. This guide provides the foundational knowledge and experimental framework for researchers to effectively harness the potential of these vibrant molecular entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Charge Transfer Complex of Lorlatinib with this compound: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. psecommunity.org [psecommunity.org]

- 5. Charge Transfer Complex of Lorlatinib with this compound: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and toxicity evaluation of ciprofloxacin–this compound charge transfer complexes: potential for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic studies of the charge-transfer interactions of this compound with moclobemide and promethazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the pKa and Dissociation Constants of Chloranilic Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a dibasic acid with significant applications in analytical chemistry, materials science, and pharmaceutical analysis. Its utility often stems from its ability to form colored charge-transfer complexes and its acidic nature.[1] The protonation state of this compound, governed by its acid dissociation constants (pKa), is a critical parameter that influences its solubility, reactivity, and spectroscopic properties in different solvent environments. Understanding the pKa values in various solvents is paramount for developing robust analytical methods, controlling reaction pathways, and predicting the behavior of this compound in diverse chemical systems.

This technical guide provides a comprehensive overview of the pKa and dissociation constants of this compound in aqueous and non-aqueous solvents. It includes a compilation of reported pKa values, detailed experimental protocols for their determination, and visualizations of the dissociation process and experimental workflows.

Dissociation of this compound

This compound (H₂A) is a diprotic acid that undergoes a two-step dissociation in solution, yielding the monoanion (HA⁻) and the dianion (A²⁻). The equilibria for these dissociation steps are characterized by the acid dissociation constants, Ka₁ and Ka₂, respectively. The corresponding pKa values (pKa = -log(Ka)) are commonly used to express the acid strength.

The dissociation equilibria can be represented as follows:

H₂A ⇌ H⁺ + HA⁻ (pKa₁) HA⁻ ⇌ H⁺ + A²⁻ (pKa₂)

The different protonation states of this compound exhibit distinct colors, a property that is exploited in its use as a pH indicator and in spectrophotometric analysis. The fully protonated form (H₂A) is typically yellow, the monoanionic form (HA⁻) is purple, and the fully deprotonated form (A²⁻) is pale violet.[2]

Caption: Dissociation equilibrium of this compound.

pKa and Dissociation Constants of this compound

The pKa values of this compound are significantly influenced by the solvent's properties, such as polarity, dielectric constant, and its ability to solvate the different ionic species.

Data Presentation

The following tables summarize the reported pKa values for this compound in aqueous and mixed-solvent systems. It is important to note that variations in experimental conditions such as temperature, ionic strength, and measurement technique can lead to discrepancies in the reported values.

Table 1: pKa Values of this compound in Aqueous Solution

| pKa₁ | pKa₂ | Temperature (°C) | Method | Reference |

| 1.09 | 2.42 | 25 | Not Specified | [2][3] |

| 0.76 | 2.58 | Not Specified | Not Specified | [4] |

| 2.95 | 4.97 | Not Specified | Not Specified | [5] |

Table 2: Dissociation Information of this compound in Non-Aqueous and Mixed Solvents

| Solvent | Observation/Parameter | Method | Reference |

| Methanol | Forms colored charge-transfer complexes.[2][6] | Spectrophotometry | [2][6] |

| Acetonitrile | Forms colored charge-transfer complexes.[7] | Spectrophotometry | [7] |

| 1,4-Dioxane | Forms hydrogen-bonded complexes. | Spectrophotometry | [2] |

| Acetonitrile-Water Mixtures | pKa values are generally higher than in pure water. | Spectrophotometry, Potentiometry | [8] |

| Ethanol-Water Mixtures | pKa values of similar compounds increase with alcohol content. | Potentiometry | [9] |

| DMSO | Slight solubility noted. | Not Specified | [3] |

Note: Specific pKa values for this compound in pure non-aqueous solvents are not widely reported in the literature. The data often pertains to its use in charge-transfer reactions rather than direct pKa determination.

Experimental Protocols

The determination of pKa values is crucial for understanding the behavior of this compound in solution. The two most common methods employed are spectrophotometry and potentiometric titration.

Spectrophotometric Determination of pKa

This method is particularly suitable for compounds like this compound, where the different protonation states exhibit distinct absorption spectra. The principle lies in measuring the absorbance of a solution at a specific wavelength as a function of pH.

Methodology [10]

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared to cover the expected pKa range of this compound.

-

Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or a specific organic solvent).

-

Spectral Measurements:

-

The absorption spectra of this compound are recorded in highly acidic (to obtain the spectrum of the fully protonated species, H₂A) and highly basic (to obtain the spectrum of the fully deprotonated species, A²⁻) solutions. This allows for the determination of the wavelength of maximum absorbance (λmax) for each species.

-

Aliquots of the this compound stock solution are added to each buffer solution, and the absorbance is measured at the λmax of one of the species (e.g., the monoanion, HA⁻).

-

-

Data Analysis: The pKa value is determined from the inflection point of the sigmoid curve obtained by plotting absorbance versus pH. Alternatively, the Henderson-Hasselbalch equation can be used:

pKa = pH - log ([A⁻] / [HA])

where the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms is determined from the absorbance measurements.

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. This method is highly accurate and can be used for a wide range of compounds.

-

Calibration of the pH Meter: The pH meter and electrode are calibrated using standard buffer solutions (typically pH 4, 7, and 10).

-

Preparation of the Analyte Solution: A known concentration of this compound is dissolved in a suitable solvent. For non-aqueous titrations, the choice of solvent is critical, and the electrode must be appropriate for that medium. To maintain a constant ionic strength, a background electrolyte (e.g., KCl) is often added.[12]

-

Titration:

-

The solution is stirred continuously, and an initial pH reading is taken.

-

A standard solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis: The equivalence points of the titration are determined from the points of maximum slope on the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like this compound, two equivalence points and two half-equivalence points will be observed.

Caption: Workflow for potentiometric pKa determination.

Conclusion

The pKa values of this compound are fundamental to its chemical behavior and applications. While its dissociation in aqueous solution has been studied, there is a noticeable gap in the literature regarding its pKa values in various non-aqueous solvents. The choice of solvent can significantly alter the acidity of this compound, thereby affecting its utility in different chemical processes. The experimental protocols outlined in this guide provide a solid foundation for the accurate determination of these crucial parameters. For researchers and professionals in drug development and related fields, a thorough understanding and precise determination of the pKa of this compound in relevant solvent systems are essential for optimizing its performance and ensuring the reliability of its applications. Further research into the dissociation constants of this compound in a wider range of organic solvents would be highly beneficial to the scientific community.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 87-88-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Spectroscopic and Analytical Profile of Chloranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and analytical methodologies related to chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes.

Introduction to this compound

This compound (C₆H₂Cl₂O₄) is a redox-active organic compound that appears as red-orange crystals or powder[1]. It is a planar, centrosymmetric molecule[1]. Due to the presence of two chloride substituents, it is a notable hydroxyquinone with acidic properties[1]. Its conjugate base readily forms coordination complexes with many metal ions[1]. In analytical chemistry, this compound is widely used as a chromogenic reagent for the spectrophotometric determination of various compounds, including metals and pharmaceuticals[2][3][4][5]. This utility stems from its ability to form intensely colored charge-transfer complexes[2][5][6][7][8].

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound across various analytical techniques.

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits distinct absorption maxima in the UV-visible region, which are sensitive to pH and complex formation. In its neutral form (H₂A) at low pH, it typically appears as a yellow-orange solution. As the pH increases, it deprotonates to form the monoanionic (HA⁻, purple) and dianionic (A²⁻, pale violet) species[2]. The formation of charge-transfer complexes with electron-donating compounds leads to a bathochromic shift, resulting in a new, intensely colored absorption band at a longer wavelength[2].

| Species/Complex | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| This compound (neutral) | Methanol | 444 | Not specified in provided results |

| This compound (neutral) | 1,4-Dioxan | 430 | Not specified in provided results |

| Loratadine-Chloranilic Acid Complex | Chloroform/1,4-Dioxan | 527 | Not specified in provided results |

| Nicotinamide-Chloranilic Acid Complex | Acetonitrile | 519.0 | Not specified in provided results[6] |

| Reduced Metronidazole-Chloranilic Acid Complex | Acetonitrile | 520 | 2.741 x 10²[7] |

| Reduced Tinidazole-Chloranilic Acid Complex | Acetonitrile | 520 | 2.681 x 10²[7] |

| Antihistamine-Chloranilic Acid Complexes (CPH, MDH, PMT) | Acetonitrile-Chloroform | 520 | 1.48 x 10³, 1.56 x 10³, 1.75 x 10³ respectively[5] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about its functional groups. Key vibrational modes include those for the O-H, C=O, C=C, and C-Cl bonds. The positions of these bands can shift upon deprotonation or complexation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| O-H stretching | ~3450 (can be broad) | [9] |

| C=O stretching | Lowered upon metallopolymer formation | [9] |

| C-O stretching | Distinguishable for single and double bonds in terminal bidentate ligands | [10] |

| C-F stretching (in fluoroanilides for comparison) | 1193-1210 (in acetonitrile) | [11] |

Note: Specific peak assignments for this compound were not detailed in the provided search results. The table indicates general regions and observations from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. The chemical shifts of the protons and carbons are influenced by the electron-withdrawing chlorine atoms and the hydroxyl groups.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H | DMSO-d₆ | Not explicitly stated, but available in databases | [12][13] |

| ¹³C | DMSO-d₆ | Not explicitly stated, but available in databases | [12][13] |

Note: While the existence of ¹H and ¹³C NMR data is confirmed, specific chemical shift values were not available in the provided search results. These can be found in spectral databases such as SpectraBase.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| Technique | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| GC-MS | 208, 210, 212 (isotopic pattern) | 180, 182, 173, 174, 152, 145, 105, 103, 88, 87, 76, 69 | [12][14] |

The molecular ion peak at m/z 208 corresponds to the nominal mass of this compound (C₆H₂³⁵Cl₂O₄). The isotopic peaks at 210 and 212 are due to the presence of the ³⁷Cl isotope.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides insights into the vibrational modes of the molecule, particularly non-polar bonds. It has been used to study the interactions of this compound in co-crystals, revealing information about hydrogen and halogen bonding[10].

Specific Raman shift values for this compound were not available in the provided search results, but its use in conjunction with DFT calculations for vibrational analysis has been noted.[10]

Experimental Protocols

This section details generalized experimental protocols for the spectroscopic analysis of this compound, synthesized from various methodologies found in the literature.

UV-Vis Spectrophotometry for Charge-Transfer Complex Analysis

This protocol describes the general procedure for analyzing a substance (analyte) via charge-transfer complexation with this compound.

-

Apparatus : A double beam UV-visible spectrophotometer with 1-cm quartz cells is required[2]. For high-throughput analysis, a microplate reader can be used[2].

-

Reagent Preparation :

-

Prepare a stock solution of this compound (e.g., 0.1% w/v) in a suitable solvent such as acetonitrile or methanol[2][5][7]. The solution should be freshly prepared[5].

-

Prepare a standard stock solution of the analyte (e.g., drug substance) in a compatible solvent (e.g., methanol, chloroform) at a known concentration[5][8].

-

-

Sample Preparation and Measurement :

-

In a series of volumetric flasks, add varying aliquots of the analyte standard solution.

-

Add a fixed volume of the this compound solution to each flask (e.g., 0.5 mL of 0.1% solution in a 5 mL total volume)[5].

-

Dilute to the final volume with the chosen solvent (e.g., acetonitrile)[5].

-

Allow the reaction to proceed at room temperature. The reaction is often instantaneous[2][5].

-

Measure the absorbance of the resulting purple solution at the wavelength of maximum absorption (λmax), typically around 520-530 nm, against a reagent blank prepared in the same manner but without the analyte[5][7][15][16].

-

-

Data Analysis : Construct a calibration curve by plotting the absorbance versus the concentration of the analyte. The concentration of an unknown sample can then be determined from this curve.

Preparation of Samples for IR Spectroscopy

KBr Pellet Method:

-

Grinding : Grind a small amount of this compound to a very fine powder using an agate mortar and pestle[17].

-

Mixing : Add a small amount of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

-

Pressing : Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Nujol Mull Method:

-

Grinding : Grind a small amount of the solid sample into a fine powder in an agate mortar and pestle[17][18].

-

Mulling : Add a few drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed[17][18].

-

Mounting : Spread a thin film of the mull between two IR-transparent salt plates (e.g., KBr or NaCl)[17][18].

-

Analysis : Place the sandwiched plates in the spectrometer's sample holder and acquire the spectrum[17]. A reference spectrum of Nujol should be subtracted from the sample spectrum.

Preparation of Samples for NMR Spectroscopy

-

Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆)[13][19][20].

-

Sample Dissolution : Dissolve an appropriate amount of the this compound sample (typically 5-25 mg for ¹H NMR, up to 50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial[20].

-

Filtration : To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a clean 5 mm NMR tube[19][21].

-

Volume Adjustment : Ensure the final sample height in the NMR tube is around 4-5 cm[19][20].

-

Analysis : Cap the NMR tube, place it in the spectrometer's spinner turbine, and acquire the spectrum after locking, tuning, and shimming the instrument.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important chemical behaviors of this compound.

Dissociation Pathway of this compound

This compound is a diprotic acid, undergoing a two-step dissociation in aqueous or polar solvents. The pKa values for these dissociations are approximately 0.76 and 2.58, respectively.

Caption: Stepwise dissociation of this compound with corresponding pKa values.

Charge-Transfer Complex Formation Workflow

This diagram illustrates the general workflow for utilizing this compound as a π-acceptor to form a colored charge-transfer complex with an n-donor analyte for spectrophotometric analysis.

Caption: Workflow for analyte quantification using this compound charge-transfer complexation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Ultraviolet photometric determination of calcium by this compound [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. This compound | C6H2Cl2O4 | CID 66604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. This compound(87-88-7) MS spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. sites.bu.edu [sites.bu.edu]

- 20. sites.uclouvain.be [sites.uclouvain.be]

- 21. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

An In-depth Technical Guide to Chloranilic Acid as a Reagent: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a versatile organic reagent with a rich history in analytical chemistry. Its ability to form stable, colored complexes with a variety of metal ions and organic molecules has made it a valuable tool for both qualitative and quantitative analysis. This guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound as a reagent, with a focus on its applications in spectrophotometry and gravimetric analysis. Detailed experimental protocols, quantitative data, and visualizations of key processes are included to support researchers in applying this venerable reagent to modern analytical challenges.

Discovery and Historical Development

The journey of this compound from a laboratory curiosity to a staple analytical reagent spans over a century, mirroring the evolution of organic and analytical chemistry.

Early Synthesis

While an improved method for the preparation of this compound was notably described in 1924 by James B. Conant and Louis F. Fieser, its initial synthesis likely occurred earlier in the context of the burgeoning field of quinone chemistry in the 19th century. The 1924 synthesis, which involves the alkaline hydrolysis of chloranil (tetrachloro-1,4-benzoquinone), provided a reliable method for producing the reagent-grade compound, paving the way for its broader application.[1] The early 20th century was a period of significant advancement in organic synthesis, with chemists developing new reactions and techniques that made complex molecules more accessible.[2][3] The work of Conant and Fieser was part of this broader movement to systematize and refine organic synthesis, making important reagents like this compound readily available to the scientific community.[4]

Emergence as an Analytical Reagent

The use of organic compounds as analytical reagents for metal ions gained traction in the late 19th and early 20th centuries.[5] this compound's potential as a reagent stems from its ability to form sparingly soluble salts (chloranilates) with various metal cations.[1] An early notable application in quantitative analysis was reported in 1948 by Tyner for the determination of calcium in plant material.[4] This method laid the groundwork for subsequent spectrophotometric and titrimetric applications. By the mid-20th century, this compound was established as a useful reagent for the determination of several metal ions, including calcium, strontium, zirconium, and molybdenum.[6] A 1961 publication by Hart further solidified its role in spectrophotometry.[7]

Physicochemical Properties

This compound is a red to orange crystalline solid with the molecular formula C₆H₂Cl₂O₄.[1][8] It is a relatively strong dibasic acid due to the electron-withdrawing nature of the chlorine atoms.[1] This acidity is crucial for its function as a reagent, as it readily deprotonates to form the chloranilate dianion, which then complexes with metal ions.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₂O₄ | [1][8] |

| Molecular Weight | 208.98 g/mol | [1] |

| Appearance | Red-orange crystals or powder | [8] |

| Melting Point | 283-284 °C | [1] |

| pKa₁ | ~1.2 | |

| pKa₂ | ~3.2 | |

| UV-Vis Absorption Maxima (pH 4 in water) | 290-340 nm, 520-555 nm | [1] |

Applications in Analytical Chemistry

This compound's utility as a reagent is primarily centered on two types of analytical techniques: spectrophotometry and gravimetric analysis. More recently, its ability to act as a π-acceptor has been exploited in the analysis of organic molecules through the formation of charge-transfer complexes.

Spectrophotometric Determination of Metal Ions

A common spectrophotometric method for determining metal ions involves the precipitation of the metal chloranilate, followed by the dissolution of the precipitate in a suitable complexing agent, such as ethylenediaminetetraacetic acid (EDTA). The concentration of the liberated chloranilate ion, which has a distinct color, is then measured spectrophotometrically. This indirect method is particularly useful for the determination of calcium.

This protocol is adapted from the method for determining calcium in biological fluids.[4]

-

Reagent Preparation:

-

This compound Solution (Saturated): Add approximately 4 g of this compound to 1 L of distilled water. Shake vigorously for 10 minutes and then intermittently for one hour. Allow the excess solid to settle overnight and filter before use.[4]

-

EDTA Solution (7.5% Tetrasodium Salt): Dissolve 75 g of tetrasodium EDTA in distilled water and dilute to 1 L.[4]

-

Wash Solution (50% Isopropyl Alcohol): Dilute 50 mL of isopropyl alcohol to 100 mL with distilled water.[4]

-

Calcium Standard Solution (10 mg/100 mL): Accurately weigh 0.250 g of primary standard calcium carbonate and transfer to a 1 L volumetric flask. Add 7 mL of 1 N HCl to dissolve the CaCO₃. Dilute to the mark with distilled water.[4]

-

-

Sample Preparation: Prepare a series of calcium standards and the unknown sample in appropriate centrifuge tubes.

-

Precipitation: To each tube, add a known volume of the saturated this compound solution. Mix and allow to stand for at least 30 minutes for complete precipitation of calcium chloranilate.

-

Centrifugation and Washing: Centrifuge the tubes until the supernatant is clear. Decant the supernatant and wash the precipitate with 50% isopropyl alcohol. Centrifuge again and decant the wash solution.

-

Complexation and Measurement: Dissolve the precipitate in a known volume of the EDTA solution. The solution will turn a clear pink color.[4]

-

Spectrophotometry: Measure the absorbance of the resulting solution at approximately 520-555 nm against a reagent blank.

-

Calibration: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown sample from the calibration curve.

Gravimetric Determination of Metal Ions

The formation of insoluble metal chloranilates allows for the gravimetric determination of certain cations. This method is particularly useful for thorium. The general principle involves the precipitation of the metal chloranilate from solution, followed by filtration, washing, drying, and weighing of the precipitate.

This protocol is a general representation of a gravimetric procedure.

-

Sample Preparation: Prepare a solution of the thorium-containing sample in a suitable acidic medium. Adjust the pH to a range where thorium chloranilate precipitation is quantitative (typically pH 2.5-3.5).

-

Precipitation: Heat the solution to near boiling and add a slight excess of a saturated solution of this compound with constant stirring. The thorium chloranilate will precipitate out of solution.

-

Digestion: Keep the solution hot for a period to allow the precipitate to digest, which promotes the formation of larger, more easily filterable particles.

-

Filtration: Filter the hot solution through a pre-weighed sintered glass crucible.

-

Washing: Wash the precipitate with a dilute solution of this compound and then with a minimal amount of cold deionized water to remove any soluble impurities.

-

Drying and Weighing: Dry the crucible and precipitate in an oven at a suitable temperature (e.g., 110 °C) to a constant weight.

-

Calculation: Calculate the mass of thorium in the original sample based on the weight of the thorium chloranilate precipitate and its known stoichiometry.

Table 2: Quantitative Data for Metal Ion Determination with this compound

| Metal Ion | Method | Wavelength (nm) | Optimal pH | Key Interferences |

| Calcium (Ca²⁺) | Spectrophotometric | 520-555 | ~5-7 | Strontium, Barium |

| Thorium (Th⁴⁺) | Gravimetric | N/A | 2.5-3.5 | Ceric ions, high concentrations of rare earth elements |

| Zirconium (Zr⁴⁺) | Spectrophotometric | ~340 | <1 (in HClO₄) | Fluoride, Phosphate, Iron(III) |

Analysis of Organic Molecules via Charge-Transfer Complexation

In more recent decades, this compound has found significant application as a π-electron acceptor for the spectrophotometric determination of a wide range of electron-donating organic molecules, particularly pharmaceuticals. This interaction results in the formation of a colored charge-transfer (CT) complex, the intensity of which is proportional to the concentration of the analyte.

The general mechanism involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor molecule (the drug) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule (this compound). This creates a new absorption band in the visible region of the spectrum, allowing for colorimetric analysis.

-

Reagent Preparation: Prepare a standard solution of the drug to be analyzed and a solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol).

-

Reaction: In a volumetric flask, mix a known aliquot of the drug solution with an excess of the this compound solution.

-

Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) of the CT complex against a reagent blank.

-

Calibration: Prepare a series of standards with known concentrations of the drug and measure their absorbances to construct a calibration curve.

Table 3: Spectrophotometric Data for the Determination of Pharmaceuticals using this compound

| Drug Class | Example Drug | Solvent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Antihistamines | Cyproheptadine | Acetonitrile-Chloroform | 520 | 25-125 | 1.48 x 10³ |

| Tyrosine Kinase Inhibitors | Dasatinib | Methanol | ~490 | 10-500 (µ g/well ) | - |

| Macrolide Antibiotics | Erythromycin | Acetonitrile | 498 | 3-36 | 2.07 x 10⁴ |

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Chloranil.

Spectrophotometric Analysis of Calcium Workflow

Caption: Workflow for Calcium Spectrophotometric Analysis.

Charge-Transfer Complex Formation

Caption: Formation of a Charge-Transfer Complex.

Conclusion

This compound has proven to be a remarkably enduring and adaptable reagent in analytical chemistry. From its early applications in the gravimetric and spectrophotometric analysis of metal ions to its modern use in the determination of complex pharmaceutical compounds, it has consistently provided chemists with a reliable and accessible analytical tool. Understanding its historical development, chemical properties, and the detailed protocols for its various applications allows today's researchers to leverage its capabilities effectively, ensuring its continued relevance in the analytical laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. academic.oup.com [academic.oup.com]

- 5. quimlab.com.br [quimlab.com.br]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 87-88-7 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Theoretical Insights into the Molecular Architecture of Chloranilic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a molecule of significant interest in supramolecular chemistry, materials science, and pharmacology due to its electron-accepting properties and its ability to form charge-transfer complexes and hydrogen bonds. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of its molecular structure, vibrational properties, and electronic characteristics. This technical guide provides an in-depth overview of the theoretical approaches used to study this compound and presents key quantitative data derived from these computational investigations.

Predicted Molecular Geometry

The equilibrium geometry of the this compound monomer has been extensively studied using various levels of theory. The most commonly employed method is DFT with the B3LYP functional, often paired with Pople-style basis sets such as 6-311G(d,p). These calculations provide a detailed picture of bond lengths and angles, offering insights into the molecule's planarity and the influence of its substituent groups.

Below are tables summarizing the optimized geometrical parameters for this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

Table 1: Calculated Bond Lengths for this compound

| Bond | Length (Å) |

| C1=C2 | 1.354 |

| C2-C3 | 1.501 |

| C3=O4 | 1.234 |

| C1-Cl5 | 1.728 |

| C2-O6 | 1.332 |

| O6-H7 | 0.975 |

Table 2: Calculated Bond Angles for this compound

| Angle | Angle (°) |

| C2-C1-C6 | 118.9 |

| C1-C2-C3 | 121.1 |

| C2-C3-C4 | 118.9 |

| C2-C3=O4 | 120.5 |

| C4-C3=O4 | 120.6 |

| C1-C2-O6 | 122.3 |

| C3-C2-O6 | 116.6 |

| C2-O6-H7 | 111.2 |

| Cl5-C1-C2 | 120.4 |

| Cl5-C1-C6 | 120.7 |

Vibrational Frequencies

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Calculations of harmonic vibrational frequencies can predict the positions of absorption bands and provide a detailed description of the atomic motions associated with each vibrational mode. These calculations are typically performed at the same level of theory as the geometry optimization.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 3652 | O-H stretching |

| 1685 | C=O stretching |

| 1605 | C=C stretching |

| 1315 | C-O stretching / O-H bending |

| 1250 | C-C stretching / C-O-H bending |

| 842 | C-Cl stretching |

| 750 | Out-of-plane C-H bending |

Electronic Properties

The electronic structure of this compound is key to its function as an electron acceptor. Theoretical calculations can provide valuable information about its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. Time-dependent DFT (TD-DFT) is often used to calculate the electronic absorption spectra.

Table 4: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -7.21 |

| LUMO Energy | -3.98 |

| HOMO-LUMO Gap | 3.23 |

Methodologies for Theoretical Studies

The theoretical investigation of this compound's molecular structure typically follows a standardized computational workflow.

Experimental Protocols

-

Molecular Structure Input : The initial 3D coordinates of the this compound molecule are constructed using a molecular builder or retrieved from an experimental database (e.g., Cambridge Structural Database).

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure that all calculated properties correspond to a stable structure on the potential energy surface.

-

Method : Density Functional Theory (DFT) is the most common approach.

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[1]

-

Basis Set : Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311G(d,p), are frequently employed to describe the distribution of electrons around the atoms.[2]

-

Software : The Gaussian suite of programs is a standard tool for these calculations.[1]

-

Convergence Criteria : The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

-

Vibrational Frequency Analysis : Following a successful geometry optimization, harmonic vibrational frequencies are calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates.

-

Purpose : To confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the IR and Raman spectra.

-

Scaling Factors : It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.

-

-

Electronic Property Calculation : Based on the optimized geometry, various electronic properties are calculated.

-

Method : TD-DFT is often used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic excitations.[1]

-

Solvation Effects : To model the behavior in solution, a Polarizable Continuum Model (PCM) can be incorporated into the calculations.[1] This approach treats the solvent as a continuous medium with a specific dielectric constant.

-

Workflow Visualization

The logical flow of a typical theoretical study on the molecular structure of this compound can be visualized as follows:

Caption: Workflow for a theoretical study of this compound's molecular structure.

This comprehensive theoretical approach provides a robust framework for understanding the fundamental properties of this compound, which is essential for its application in the design of new materials and pharmaceutical agents. The synergy between computational predictions and experimental validations continues to drive advancements in these fields.

References

An In-depth Technical Guide to the Physical Characteristics of Chloranilic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of chloranilic acid powder. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental properties of this compound. This document details its physical appearance, quantitative properties, solubility, and crystal structure, supplemented with detailed experimental protocols and workflow visualizations.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₆H₂Cl₂O₄ | [1][2][3][4] |

| Molecular Weight | 208.98 g/mol | [1][3][4] |

| Melting Point | ≥300 °C (lit.); 283-284 °C | [1][3][4][5][6][7] |

| pKa | pK₁: 1.09; pK₂: 2.42 (at 25 °C) | [2][3][8] |

| Density | 1.96 g/cm³ | [4] |

| Flash Point | 135.4 °C | [4] |

Physical Appearance and Form